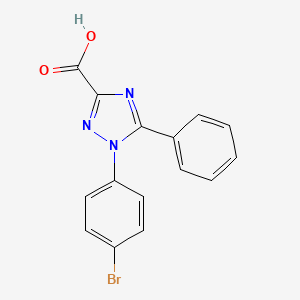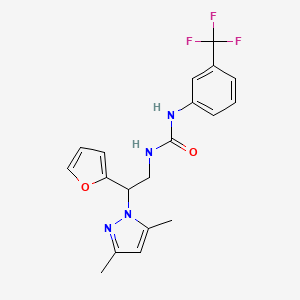
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H19F3N4O2 and its molecular weight is 392.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Novel Derivatives
Research has shown that derivatives of pyrazole and furan, similar in structure to the target compound, are crucial in the synthesis of novel organic compounds. Abdelrazek et al. (2010) detailed the synthesis of novel pyridine and naphthyridine derivatives from compounds bearing furan and pyrazole functionalities, highlighting the potential of such structures in diversifying chemical synthesis routes (Abdelrazek et al., 2010). These derivatives offer a broad range of applications, from materials science to potential pharmaceuticals, due to their complex and versatile molecular scaffolding.
Gelation and Morphology Control
The unique structure of the target compound also suggests its potential in gelation processes and morphology control. Lloyd and Steed (2011) investigated a compound that forms hydrogels in various acidic conditions, with the morphology and rheology of these gels being tunable based on the identity of the anion. This research underscores the capability of pyrazole and furan derivatives in creating materials with adjustable physical properties, paving the way for innovations in material science and engineering (Lloyd & Steed, 2011).
Antimicrobial and Antibacterial Agents
The synthesis and evaluation of novel heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents have been explored by Azab et al. (2013). Such studies demonstrate the pharmaceutical and antibacterial potential of compounds related to the target chemical, particularly in developing new treatments and drugs (Azab, Youssef, & El-Bordany, 2013).
Hydrogen Bonding and Molecular Dimers
The study by Zheng et al. (2010) on cooperative N–H···N, N–H···O, and O–H···N bonded molecular dimers of new 3,5-diaryl-1H-pyrazoles reveals the intricate hydrogen bonding capabilities of pyrazole derivatives. These interactions are critical in understanding the molecular assembly and could inform the design of novel molecular devices and materials (Zheng, Wang, & Fan, 2010).
Computational Studies and Chemical Properties
The computational study on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate by Singh et al. (2014) provides insight into the electronic structure and potential reactivity of furan and pyrazole derivatives. Such studies contribute to a deeper understanding of the chemical properties and reactivity of compounds related to the target molecule, facilitating the design of new compounds with desired properties (Singh, Rawat, & Sahu, 2014).
Propriétés
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O2/c1-12-9-13(2)26(25-12)16(17-7-4-8-28-17)11-23-18(27)24-15-6-3-5-14(10-15)19(20,21)22/h3-10,16H,11H2,1-2H3,(H2,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAVLDNOWYIYGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


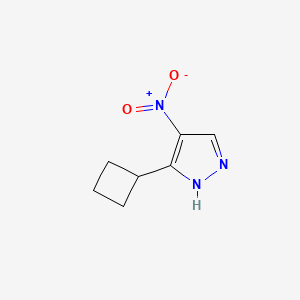
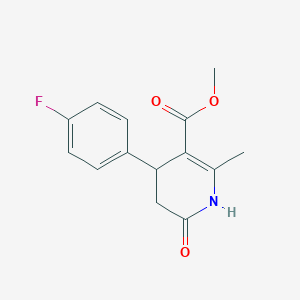

![8-(4-methoxybenzyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359275.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2359278.png)
![3-[2-(3,5-Dichlorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B2359279.png)
![2-({2-[(2-Furylmethyl)amino]acetyl}amino)benzenecarboxamide](/img/structure/B2359280.png)
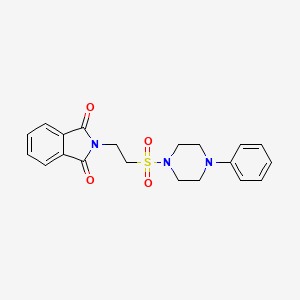


![N-(3-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2359285.png)
